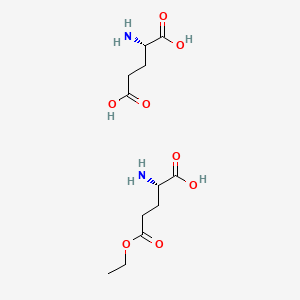
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is a synthetic polymer derived from glutamic acid and 5-ethyl glutamate. This compound is known for its unique properties, including biodegradability, biocompatibility, and versatility in various applications. It is often used in the fields of medicine, agriculture, and industry due to its ability to form hydrogels and its potential as a drug delivery system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamic acid-5-ethyl glutamate copolymer typically involves the polymerization of glutamic acid and 5-ethyl glutamate. One common method is the ring-opening polymerization of γ-benzyl-L-glutamate N-carboxyanhydride (BLG NCA) using initiators such as diethylamine, di-n-hexylamine, dicyclohexylamine, or triethylamine . The reaction conditions, including monomer concentration, reaction temperature, and time, are carefully controlled to achieve the desired molecular weight and polymer properties.
Industrial Production Methods
Industrial production of glutamic acid-5-ethyl glutamate copolymer often involves microbial fermentation. For example, Corynebacterium glutamicum is used to ferment glucose to produce glutamate, which is then purified and further fermented with Bacillus subtilis to obtain γ-polyglutamic acid (γ-PGA) fermentation broth . This broth is then treated under conditions such as centrifugation, UV irradiation, and high temperature to produce the copolymer .
化学反応の分析
Types of Reactions
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid undergoes various chemical reactions, including:
Oxidation: The copolymer can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing functional groups with others, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of other polymers and materials.
Biology: Employed in the study of protein interactions and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form hydrogels.
Industry: Applied in the production of biodegradable plastics and superabsorbent polymers.
作用機序
The mechanism of action of glutamic acid-5-ethyl glutamate copolymer involves its interaction with biological molecules and cells. The copolymer can form hydrogels that encapsulate drugs, allowing for controlled release. It interacts with cellular receptors and pathways, facilitating targeted drug delivery and enhancing therapeutic efficacy .
類似化合物との比較
Similar Compounds
Poly(γ-benzyl-L-glutamate): A similar polymer used in drug delivery and tissue engineering.
Poly(ethylene glycol)-block-poly(benzyl glutamate): Used as a compatibilizer in polymer blends.
Uniqueness
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid is unique due to its specific combination of glutamic acid and 5-ethyl glutamate, which imparts distinct properties such as enhanced biodegradability and biocompatibility. This makes it particularly suitable for applications in medicine and environmental sustainability.
特性
CAS番号 |
29323-51-1 |
|---|---|
分子式 |
C12H22N2O8 |
分子量 |
322.31 g/mol |
IUPAC名 |
(2S)-2-amino-5-ethoxy-5-oxopentanoic acid;(2S)-2-aminopentanedioic acid |
InChI |
InChI=1S/C7H13NO4.C5H9NO4/c1-2-12-6(9)4-3-5(8)7(10)11;6-3(5(9)10)1-2-4(7)8/h5H,2-4,8H2,1H3,(H,10,11);3H,1-2,6H2,(H,7,8)(H,9,10)/t5-;3-/m00/s1 |
InChIキー |
ASXAKDGYAFEILU-RVZXSAGBSA-N |
SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
異性体SMILES |
CCOC(=O)CC[C@@H](C(=O)O)N.C(CC(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
CCOC(=O)CCC(C(=O)O)N.C(CC(=O)O)C(C(=O)O)N |
同義語 |
glutamic acid-5-ethyl glutamate copolymer |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















